GM1-Pentasaccharide
Overview
Description
GM1-Pentasaccharide is a glycosphingolipid, specifically a ganglioside, which consists of a pentasaccharide chain attached to a ceramide moiety. It is a crucial component of the cell membrane in the central nervous system and plays a significant role in various neurological functions. This compound is known for its involvement in cell differentiation, neuritogenesis, neuroregeneration, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GM1-Pentasaccharide typically involves a [3+2] strategy. The GM3 trisaccharide acceptor, bearing an azido propyl group at the reducing end, is prepared using traditional acetamide-protected sialyl thioglycosyl donors. The glycosylation of the axial 4-hydroxyl group of GM3 by the disaccharide donor is highly dependent on donor protective groups. The fully protected this compound is obtained by deprotection of the pentasaccharide .
Industrial Production Methods: Industrial production of this compound can be achieved through biosynthesis on lactose-immobilized surfaces using glycosyltransferase reactions. This method involves three consecutive glycosyltransferase reactions along with small amounts of enzymes and donors, without any additional processes .
Chemical Reactions Analysis
Types of Reactions: GM1-Pentasaccharide undergoes various chemical reactions, including glycosylation, deprotection, and enzymatic glycosylation.
Common Reagents and Conditions:
Glycosylation: Traditional acetamide-protected sialyl thioglycosyl donors are used.
Deprotection: Specific conditions for removing protective groups to yield the functionalized pentasaccharide.
Enzymatic Glycosylation: Utilizes glycosyltransferase enzymes for biosynthesis on immobilized surfaces.
Major Products: The major products formed from these reactions include the fully protected this compound and its functionalized derivatives .
Scientific Research Applications
GM1-Pentasaccharide has a wide range of scientific research applications:
Chemistry: Used in the study of glycosylation processes and the synthesis of complex glycans.
Biology: Plays a role in cell differentiation, neuritogenesis, and neuroregeneration.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of glycan chips for high-throughput analyses of glycan-protein interactions and glycan biomarker-based diagnosis
Mechanism of Action
The mechanism of action of GM1-Pentasaccharide involves its direct interaction and activation of the membrane tyrosine kinase receptor, TrkA, which serves as the nerve growth factor receptor. This interaction is mediated by the oligosaccharide portion of this compound, leading to neuronal differentiation and trophism .
Comparison with Similar Compounds
GM2 Tetrasaccharide: A precursor in the biosynthesis of GM1-Pentasaccharide.
GM3 Trisaccharide: Another precursor in the biosynthesis pathway.
Fucosyl-GM1 Oligosaccharide: Similar in structure but with an additional fucose residue
Uniqueness: this compound is unique due to its specific interaction with the TrkA receptor, which is not observed with other similar compounds. This unique interaction underlies its neurotrophic and neuroprotective properties .
Biological Activity
GM1-pentasaccharide, a derivative of the ganglioside GM1, has garnered attention due to its biological significance, particularly in the context of neurodegenerative diseases and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.
Overview of this compound
GM1 ganglioside is a glycosphingolipid found in the nervous system, playing crucial roles in cell signaling and neuroprotection. The pentasaccharide form of GM1 consists of five sugar units and is implicated in various biological processes, including immune responses and neuronal function.
Biological Activity
1. Role as a Biomarker in GM1 Gangliosidosis
Recent studies have identified the H3N2b pentasaccharide as a significant biomarker for GM1 gangliosidosis, a rare neurodegenerative disorder caused by deficiencies in the enzyme β-galactosidase. Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) revealed that H3N2b levels were elevated over 18-fold in patients' plasma, cerebrospinal fluid (CSF), and urine compared to healthy controls .
Table 1: Comparison of H3N2b Levels
Sample Type | Control (Mean) | GM1 Gangliosidosis (Mean) | Fold Change |
---|---|---|---|
Plasma | 0.5 ng/mL | 9.5 ng/mL | 19 |
Cerebrospinal Fluid | 0.3 ng/mL | 5.7 ng/mL | 19 |
Urine | 0.2 ng/mL | 4.0 ng/mL | 20 |
2. Therapeutic Potential in Gene Therapy
The reduction of H3N2b levels following adeno-associated viral (AAV) gene therapy treatment was correlated with improvements in clinical outcomes and neurological symptoms in both animal models and human patients . This demonstrates the potential of this compound not only as a biomarker but also as a therapeutic target.
3. Immunological Implications
Anti-GM1 antibodies have been implicated in autoimmune neuropathies such as Guillain-Barré syndrome. These antibodies can bind to GM1 gangliosides on neuronal membranes, leading to nerve injury . The pentasaccharide structure may influence the binding affinity and pathogenicity of these antibodies, suggesting that this compound could play a role in modulating immune responses.
Case Studies
Case Study 1: Gene Therapy Efficacy
In a study involving GM1 gangliosidosis cats treated with AAV9 gene therapy, researchers observed significant reductions in H3N2b levels post-treatment. This correlated with improved neurological function and extended lifespan . The findings suggest that monitoring H3N2b could serve as an effective pharmacodynamic marker for assessing therapeutic efficacy.
Case Study 2: Autoimmune Neuropathy
A cohort study examined patients with motor axonal peripheral neuropathies associated with anti-GM1 antibodies. The presence of these antibodies was linked to increased levels of inflammatory markers and neurodegeneration . Understanding the interactions between this compound and these autoantibodies could provide insights into novel therapeutic strategies.
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAPDMZSLCJVCR-XWSXOIAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62N2O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616695 | |
Record name | PUBCHEM_21670523 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
998.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52659-37-7 | |
Record name | PUBCHEM_21670523 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.